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Compound of Interest

Compound Name: 4-Butylphenylboronic acid

Cat. No.: B114703

A definitive guide to the *H and 3C NMR spectral characteristics of 4-butylphenylboronic
acid, with a comparative analysis against its ethyl and tert-butyl analogues. This guide provides
researchers, scientists, and drug development professionals with detailed experimental data,
protocols, and visual aids to facilitate the identification and characterization of these important
synthetic building blocks.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their
indispensable role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
The electronic and steric properties of substituents on the phenyl ring significantly influence
their reactivity and spectroscopic characteristics. This guide focuses on the detailed *H and 13C
Nuclear Magnetic Resonance (NMR) analysis of 4-butylphenylboronic acid. To provide a
comprehensive understanding of how alkyl chain variation impacts the NMR spectra, a direct
comparison is made with 4-ethylphenylboronic acid and 4-tert-butylphenylboronic acid. The
data presented herein offers a valuable resource for the unambiguous identification and purity
assessment of these compounds in a research and development setting.

Comparative *H NMR Data

The *H NMR spectra of the three 4-alkylphenylboronic acids in deuterated chloroform (CDCIs)
exhibit distinct patterns in the aliphatic region, while the aromatic region shows more subtle
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differences. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Compound | Alkyl Protons | Chemical Shift (8, ppm) | Multiplicity | J (Hz) | Integration |
Aromatic Protons | Chemical Shift (8, ppm) | Multiplicity | J (Hz) | Integration | B(OH)z |
Chemical Shift (8, ppm) | Multiplicity | Integration | | :--- | === | === | === | === | === | i | === | === |
---| :--- | :--- | :--- | :--- | | 4-Butylphenylboronic acid | -CHz- (a) | 2.63 |t| 7.6 | 2H | H-2, H-6 |
7.75|d|79|2H|-OH|4.95|brs|2H|||-CH2-(B)|1.60|p|7.6|2H|H-3,H-5|7.23|d |

TO12H||||]]|-CH2-(y)|1.36|sextet| 7.4 | 2H || ||]|]I]]]]]-CH3(d)]0.93|t|7.4]|3H ||
[1111]]]]|4-Ethylphenylboronic acid | -CH2- | 2.68 | q| 7.6 |2H|H-2,H-6 | 7.76 | d | 8.0 | 2H |
-OH |5.01|brs|2H]|||-CH3|1.25|t|7.6|3H|H-3,H-5|7.25|d|8.0]|2H|]|]]|]| | 4-tert-

Butylphenylboronic acid | -C(CHs3)s | 1.38 |s|-|9H|H-2,H-6 |8.17|d | 6.6 |2H|-OH |- |- | -
[ITITTTIH-3,H-5[7.48 | m|[-[2H|]]]]

Note: The chemical shift of the B(OH)2 protons can be highly variable and may not always be
observed due to exchange with residual water in the solvent.

Comparative **C NMR Data

The 13C NMR spectra provide clear differentiation between the three analogues, particularly in
the aliphatic carbon signals and the ipso-carbon of the aromatic ring.
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Chemical Shift Aromatic Chemical Shift
Compound Alkyl Carbons
(5, ppm) Carbons (0, ppm)
4-
Butylphenylboron  -CHz- (a) 35.6 C-1 (ipso) 146.5
ic acid
-CH2- (B) 33.5 C-2,C-6 135.5
-CHz- (y) 22.3 C-3,C-5 128.1
-CHs (9) 13.9 C-4 (ipso-B) 131.0 (broad)
4-
Ethylphenylboron  -CH2- 29.0 C-1 (ipso) 147.2
ic acid
-CHs 15.6 C-2,C-6 135.6
C-3,C-5 127.7
C-4 (ipso-B) 130.8 (broad)
4-tert-
Butylphenylboron  -C(CHs)s 34.8 C-1 (ipso) 154.0
ic acid
-C(CHs)s3 31.3 C-2,C-6 135.2
C-3,C-5 125.1
C-4 (ipso-B) 130.5 (broad)

Note: The carbon atom attached to the boron (C-4) often appears as a broad signal due to

quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Sample Preparation:

o Approximately 10-20 mg of the phenylboronic acid sample was accurately weighed and

dissolved in 0.6 mL of deuterated chloroform (CDCls).
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e The solution was transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing
(0.00 ppm).

NMR Data Acquisition:

1H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

For *H NMR, 16 scans were acquired with a relaxation delay of 1 second.

For 13C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

All spectra were processed with a standard Fourier transform and baseline correction.

Visualizing Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of 4-butylphenylboronic acid and a
generalized workflow for its NMR analysis.
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« To cite this document: BenchChem. [Comparative NMR Analysis of 4-Butylphenylboronic
Acid and Structurally Related Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114703#1h-nmr-and-13c-nmr-analysis-of-4-
butylphenylboronic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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